alpha-Cyano-4-hydroxycinnamic acid Butylamine salt

Descripción general

Descripción

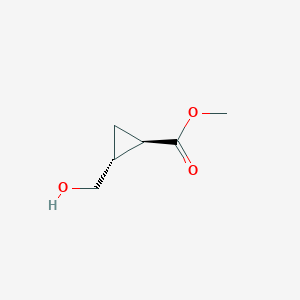

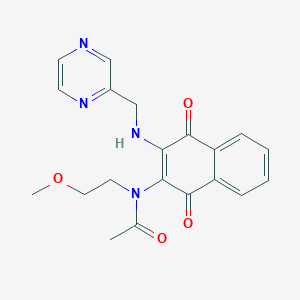

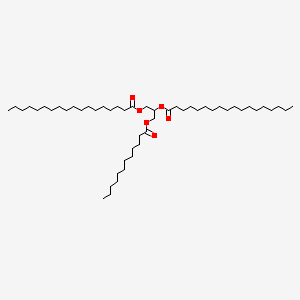

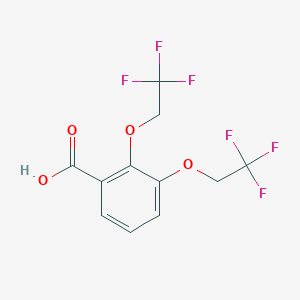

Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt (α-CHCA Butylamine salt) is a compound with the molecular formula C14H18N2O3 . It is used as a liquid matrix to form a homogeneous spot on a focusing plate for highly sensitive and reproducible analyses in matrix-assisted laser desorption/ionization mass spectrometry .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-3-4-5/h1-5,12H,(H,13,14);2-5H2,1H3/b8-5+; .

Chemical Reactions Analysis

This compound is used as a liquid matrix in matrix-assisted laser desorption/ionization mass spectrometry. This process involves the formation of a homogeneous spot on a focusing plate for highly sensitive and reproducible analyses .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 262.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 262.13174244 g/mol . The topological polar surface area of the compound is 107 Ų .

Aplicaciones Científicas De Investigación

MALDI-MS Analysis Enhancement

alpha-Cyano-4-hydroxycinnamic acid Butylamine salt, as an ionic liquid MALDI-MS matrix, significantly enhances the shot-to-shot reproducibility in MALDI-MS analysis. The use of this matrix reduced the relative standard deviations for intensity-values, improving the precision of the analysis. This matrix also demonstrated versatility by effectively analyzing a broad range of molecules, including oligosaccharides, glycoconjugates, peptides, and proteins (Mank, Stahl, & Boehm, 2004).

Optimization of Protein Digestion Detection

The addition of specific compounds to the alpha-Cyano-4-hydroxycinnamic acid matrix leads to a reduction in matrix adducts. This results in increased peptide intensity, signal-to-noise ratio, and overall improvement in the ionization of peptides, especially at low concentration levels. These advancements are crucial in enhancing the sensitivity and clarity of MALDI TOF/TOF mass spectrometry analysis (Zhu & Papayannopoulos, 2003).

Plant Metabolite Mapping

The compound is used in Imaging Matrix Assisted Laser Desorption Ionization Mass Spectrometry to analyze the distribution of metabolites within plant tissues. This technique, employing matrices like alpha-Cyano-4-hydroxycinnamic acid, allows for the detailed mapping of amino acids, sugars, and phosphorylated metabolites within different plant tissues, providing valuable insights into plant biochemistry and physiology (Burrell, Earnshaw, & Clench, 2007).

Enhanced Ionization of Phosphorylated Peptides

The use of alpha-Cyano-4-hydroxycinnamic acid has been observed to suppress the ionization of phosphorylated peptides. However, alternative matrices have been identified to overcome this problem, significantly enhancing the detection and analysis of phosphorylated peptides, a vital process in the study of proteomic and enzymatic activities (Yang et al., 2004).

Superiority in Analyzing Protein-Protease Combinations

The performance of alpha-Cyano-4-hydroxycinnamic acid was compared with other matrices, revealing its superiority in identifying peptides, achieving higher sequence coverages, and enhancing peptide detection reproducibility. This matrix was particularly effective in detecting acidic to neutral peptides and improved the sensitivity of detecting phosphopeptides (Jaskolla, Papasotiriou, & Karas, 2009).

Mecanismo De Acción

Target of Action

Alpha-Cyano-4-hydroxycinnamic Acid Butylamine Salt primarily targets tyrosinase , an enzyme that plays a crucial role in the production of melanin . It also acts as a specific inhibitor of monocarboxylic acid transport , including lactate and pyruvate transport .

Mode of Action

This compound inhibits the monophenolase and diphenolase activity of mushroom tyrosinase . It also blocks β-cell apical anion exchange . This interaction with its targets leads to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of tyrosinase disrupts the melanin synthesis pathway, affecting the production of melanin . The inhibition of monocarboxylic acid transport impacts the transport of lactate and pyruvate, key components in the glycolysis pathway .

Pharmacokinetics

Its use as a matrix substance for maldi-ms suggests it may have good solubility and stability .

Result of Action

The inhibition of tyrosinase can lead to a decrease in melanin production . The blocking of monocarboxylic acid transport can affect the cellular uptake and release of lactate and pyruvate, potentially impacting cellular metabolism .

Action Environment

The action of this compound is likely influenced by environmental factors such as temperature and pH. It is chemically stable under standard ambient conditions , suggesting it retains its efficacy and stability in a variety of environments.

Direcciones Futuras

Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt has been used in research to alleviate renal fibrosis and inflammation in chronic kidney disease . It may play a therapeutic role in renal fibrosis associated with CKD by inhibiting collagen deposition and subsequent fibrosis and inflammation . This suggests potential future directions in medical research and treatment.

Análisis Bioquímico

Biochemical Properties

Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications . The compound binds to ALR2, inhibiting its activity and thereby reducing the conversion of glucose to sorbitol .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to attenuate hyperglycemia-induced incidence of neural tube defects and death rate in a chick embryo model of hyperglycemia . It also significantly improved the body weight and morphology of the embryos .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to ALR2, inhibiting its activity and thereby reducing the conversion of glucose to sorbitol . This binding interaction is selective for ALR2, without affecting the activity of aldehyde reductase (ALR1) .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to maintain its inhibitory effects on ALR2 . This suggests that the compound is stable and does not degrade significantly over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been fully elucidated. It has been shown to attenuate hyperglycemia-induced incidence of neural tube defects and death rate in a chick embryo model of hyperglycemia .

Metabolic Pathways

This compound is involved in the polyol pathway, where it inhibits the activity of ALR2 . This results in a reduction in the conversion of glucose to sorbitol .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully elucidated. Given its role in inhibiting ALR2, it is likely that it is transported to sites where this enzyme is active .

Subcellular Localization

Given its role in inhibiting ALR2, it is likely that it is localized to sites where this enzyme is active .

Propiedades

IUPAC Name |

butan-1-amine;(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-3-4-5/h1-5,12H,(H,13,14);2-5H2,1H3/b8-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVMWZSXFUHWOQ-HAAWTFQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355011-53-9 | |

| Record name | alpha -Cyano-4-hydroxycinnamic acid Butylamine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)